molecular formula C13H14BrNOS B11790664 2-Bromo-4-(4-butoxyphenyl)thiazole

2-Bromo-4-(4-butoxyphenyl)thiazole

Cat. No.: B11790664
M. Wt: 312.23 g/mol
InChI Key: ACRFEUQLKURKCF-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-butoxyphenyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromo group at the 2-position and a butoxyphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-butoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-butoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-butoxyphenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidines.

Scientific Research Applications

2-Bromo-4-(4-butoxyphenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-butoxyphenyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-methoxyphenyl)thiazole
  • 2-Bromo-4-(4-ethoxyphenyl)thiazole
  • 2-Bromo-4-(4-propoxyphenyl)thiazole

Uniqueness

2-Bromo-4-(4-butoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C13H14BrNOS

Molecular Weight

312.23 g/mol

IUPAC Name

2-bromo-4-(4-butoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C13H14BrNOS/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-17-13(14)15-12/h4-7,9H,2-3,8H2,1H3

InChI Key

ACRFEUQLKURKCF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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